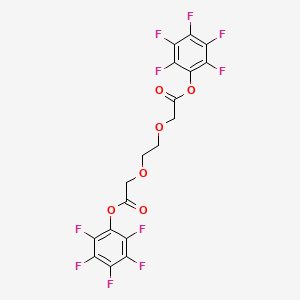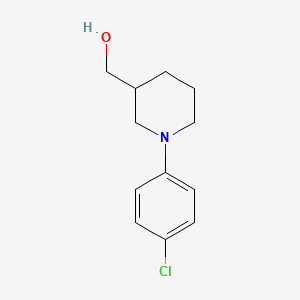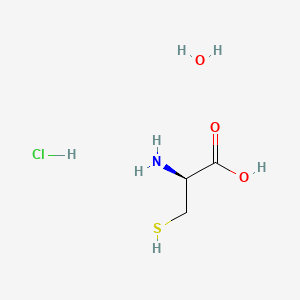
D-Cysteine hydrochloride monohydrate
概要
説明
D-Cysteine hydrochloride monohydrate is a chemical compound with the linear formula HSCH2CH (NH2)COOH · HCl · H2O . It is the enantiomer of L-Cysteine and is not typically found in natural systems . It is typically used as a reagent for more complicated biological molecules like N-acetyl derivatives for inhibiting cell apoptosis .
Molecular Structure Analysis
The molecular structure of D-Cysteine hydrochloride monohydrate is represented by the linear formula HSCH2CH (NH2)COOH · HCl · H2O . The molecular weight of this compound is 175.63 .Chemical Reactions Analysis
While specific chemical reactions involving D-Cysteine hydrochloride monohydrate are not detailed in the search results, it is known that cysteine, in general, undergoes a variety of reactions due to its multifunctional nature .Physical And Chemical Properties Analysis
D-Cysteine hydrochloride monohydrate has a molecular weight of 175.64 g/mol . It has 5 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . The exact mass of D-Cysteine hydrochloride monohydrate is 175.0069920 g/mol .科学的研究の応用
Role in Human Health
D-Cysteine, as a derivative of the amino acid L-Cysteine, has been explored for its potential benefits in improving human health. Studies have identified its usage in nutritional supplements and drugs aimed at enhancing health outcomes or treating specific diseases. The increasing interest in L-Cysteine and its derivatives, including D-Cysteine, correlates with the growth of nutraceutical industries and personalized medicine approaches. Despite the potential benefits, there is a noted lack of clinical trials providing concrete evidence, leading to ongoing debates about the efficacy of L-Cysteine supplements (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).
Antioxidant Status and Disease Outcome
Dietary cysteine and its derivatives have been studied for their role in enhancing antioxidant status and potentially improving outcomes in various diseases. Cysteine is recognized as a conditionally essential sulfur amino acid, crucial in metabolic pathways and combating chronic inflammation through its antioxidant properties. Research suggests that cysteine-enriched diets can lead to decreased cysteine catabolism and enhanced glutathione synthesis in critically ill patients, indicating its therapeutic potential (McPherson & Hardy, 2011).
Organic Synthesis and Chemical Behavior
The chemical behavior of cysteine, including D-Cysteine, in organic synthesis has been a topic of research, with a focus on its reactivity and applications in various organic reactions. Cysteine's role in addition, condensation, substitution, and other reactions has been explored, demonstrating its versatility in organic chemistry and potential for creating fluorescent probes and other chemical entities (Darroudi & Mohammadi Ziarani, 2021).
Clinical Role and Biochemistry
Cystatin C, a cysteine proteinase inhibitor, plays a significant role in human health, particularly in kidney function. Its diagnostic value as a marker of kidney dysfunction has been extensively investigated, showing potential superior accuracy over traditional serum creatinine measurements in identifying impaired kidney function. However, conflicting results and the need for more definitive clinical applications limit its widespread use (Mussap & Plebani, 2004).
Enzyme Mechanisms and Catalytic Cycles
Research into non-heme iron-containing enzymes, such as cysteine dioxygenase, has provided theoretical insights into the catalytic cycles and chemical properties of short-lived intermediates. These studies highlight the role of cysteine in enzyme mechanisms, offering potential pathways for therapeutic interventions in diseases associated with enzyme dysfunction (Visser, 2009).
Safety And Hazards
将来の方向性
While specific future directions for D-Cysteine hydrochloride monohydrate are not detailed in the search results, it is known that D-Cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) . This suggests potential applications in microbial platforms for the production of high-value compounds from CO2 and inexpensive energy sources .
特性
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRTFXNRTXDIP-YBBRRFGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)S.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Cysteine hydrochloride monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)
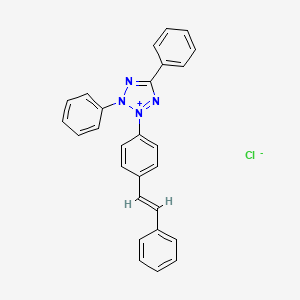
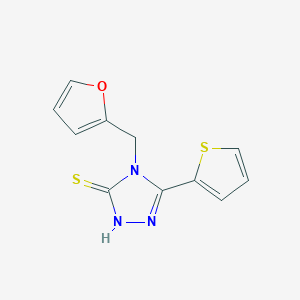
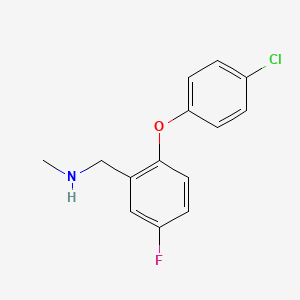
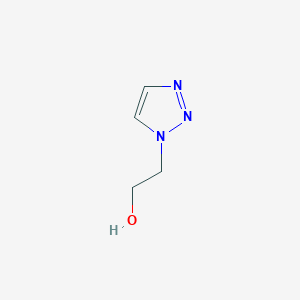



![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
